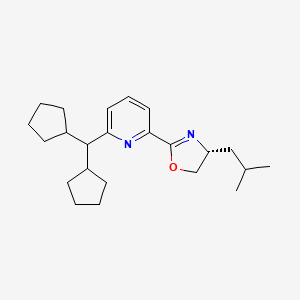

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

Description

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine ring substituted at the 6-position with a dicyclopentylmethyl group and an isobutyl substituent on the oxazoline ring. This compound belongs to a class of ligands often utilized in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity in reactions . The stereochemistry of the oxazoline ring (R-configuration) and the bulky dicyclopentylmethyl group are critical for its structural rigidity and catalytic performance.

Properties

IUPAC Name |

(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O/c1-16(2)14-19-15-26-23(24-19)21-13-7-12-20(25-21)22(17-8-3-4-9-17)18-10-5-6-11-18/h7,12-13,16-19,22H,3-6,8-11,14-15H2,1-2H3/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMNTYOCRJIBNC-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxazole precursors. The key steps in the synthesis may involve:

Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Dicyclopentylmethyl Group: This step may involve alkylation reactions using dicyclopentylmethyl halides under basic conditions.

Formation of the Dihydrooxazole Ring: This can be accomplished through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

Introduction of the Isobutyl Group: This step may involve alkylation reactions using isobutyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the isobutyl group.

Reduction: Reduction reactions may target the oxazole ring or the pyridine ring.

Substitution: The compound can undergo substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield dihydropyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole may be investigated for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Interacting with Nucleic Acids: Binding to DNA or RNA to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole” with structurally related oxazoline derivatives, highlighting substituent effects, physicochemical properties, and applications:

Key Findings:

Isobutyl groups on oxazoline increase hydrophobicity, which may influence solubility in non-polar solvents versus hydrophilic analogs like (S)-4-benzyl derivatives .

Commercial Availability :

- Simplified analogs like (R)-4-Isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS 2757082-82-7) are commercially available at 98% purity, whereas compounds with complex substituents (e.g., dicyclopentylmethyl) require custom synthesis .

Pharmaceutical Relevance :

- Benzyl-substituted derivatives (e.g., L7) are explored in drug discovery for their ability to modulate biological targets, while methoxy-methyl pyridine variants (e.g., CAS 2757082-43-0) serve as intermediates in medicinal chemistry .

Notes

Synthetic Challenges : The dicyclopentylmethyl group may complicate synthesis due to steric hindrance, necessitating optimized protocols for purity and yield.

Biological Activity

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a complex heterocyclic compound with potential biological applications. Its structure features a pyridine ring substituted with a dicyclopentylmethyl group and an isobutyl group, along with a dihydrooxazole ring. This compound's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors.

The biological activity of this compound is influenced by its ability to interact with:

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to significant physiological effects.

- Receptors : The compound can modulate receptor activity, impacting cellular signaling pathways crucial for various biological processes.

- Nucleic Acids : By binding to DNA or RNA, it may affect gene expression and protein synthesis, potentially influencing cell growth and differentiation.

Research Findings

Recent studies have provided insights into the pharmacological properties and potential therapeutic applications of (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition : A study investigating the compound's effect on cytochrome P450 enzymes revealed that it acts as a selective inhibitor for CYP1A2, which is significant for drug metabolism. This finding indicates potential implications for drug-drug interactions in pharmacotherapy.

- Receptor Modulation : Research has shown that the compound effectively modulates adrenergic receptors, leading to enhanced signaling pathways that could be beneficial in treating cardiovascular diseases .

- Antimicrobial Activity : In vitro studies demonstrated that (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent .

- Cytotoxicity in Cancer Research : The compound was tested against several cancer cell lines, where it induced apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.